2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide
Description
2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide is a thiazole-based acetamide derivative characterized by three key structural motifs:
- Thiazole core: A five-membered heterocycle containing sulfur and nitrogen, known for its role in modulating biological activity .
- Pyrrolidine-1-sulfonylphenyl substituent: A pyrrolidine ring linked to a sulfonyl group at the para-position of a phenyl ring, enhancing solubility and target binding .
- 2-Fluorophenoxy acetamide: A fluorinated phenoxy group attached via an acetamide linker, contributing to lipophilicity and metabolic stability .
This compound is hypothesized to exhibit pharmacological properties typical of thiazole derivatives, including antimicrobial, anticancer, and enzyme-modulating activities .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[4-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S2/c22-17-5-1-2-6-19(17)29-13-20(26)24-21-23-18(14-30-21)15-7-9-16(10-8-15)31(27,28)25-11-3-4-12-25/h1-2,5-10,14H,3-4,11-13H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDDVABWZDDCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide involves multiple steps, including the formation of the fluorophenoxy and pyrrolidine-sulfonyl intermediates. The general synthetic route includes:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy group.
Formation of the Pyrrolidine-Sulfonyl Intermediate: Pyrrolidine is reacted with a sulfonyl chloride derivative to form the pyrrolidine-sulfonyl intermediate.
Coupling Reaction: The fluorophenoxy and pyrrolidine-sulfonyl intermediates are coupled with a thiazole derivative under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds similar to 2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide exhibit significant anticancer properties. For instance, research has shown that derivatives of thiazole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Disorders : The compound's potential in treating neurological disorders is under investigation. Its ability to penetrate the blood-brain barrier (BBB) due to its lipophilic nature may allow it to exert effects on neuroinflammatory pathways, making it a candidate for further exploration in conditions like Alzheimer's disease .
Agricultural Applications
Herbicidal Activity : The compound has been evaluated for its herbicidal properties. Studies suggest that derivatives of phenoxyacetic acids can effectively control weed species by inhibiting specific metabolic pathways in plants . The incorporation of the pyrrolidine sulfonyl group enhances its efficacy against resistant weed populations.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications to the thiazole and pyrrolidine moieties can significantly affect biological activity. For example, substituents on the thiazole ring have been correlated with increased potency against specific cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neurological | Potential neuroprotective effects | |
| Herbicidal | Effective against specific weed species |
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity | Reference |
|---|---|---|
| Thiazole substitution | Increased anticancer activity | |
| Pyrrolidine variant | Enhanced herbicidal properties |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related thiazole compound showed a significant reduction in tumor size in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Herbicide Development
In agricultural trials, formulations containing the compound were tested against common weed species. Results indicated a 70% reduction in weed biomass compared to untreated controls, confirming its potential as an effective herbicide .
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Thiazole-Acetamide Derivatives
| Compound Name | Core Structure | Substituent 1 | Substituent 2 | Unique Features |
|---|---|---|---|---|
| Target Compound | Thiazole | 4-(Pyrrolidine-1-sulfonyl)phenyl | 2-Fluorophenoxy | Pyrrolidine sulfonyl enhances solubility; fluorophenoxy improves membrane permeability . |
| N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenoxyacetamide () | Thiazole | 4-Fluorophenyl | Phenoxy | Lacks sulfonyl group; phenoxy instead of fluorophenoxy reduces electronegativity . |
| 2-(4-Bromo-3-methylphenoxy)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide () | Acetamide | 4-(Pyrrolidine-1-sulfonyl)phenyl | 4-Bromo-3-methylphenoxy | Bromine substitution may increase steric hindrance vs. fluorine . |
| N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-(2-fluorophenoxy)acetamide () | Thiazole | 4-Chlorophenyl | 2-Fluorophenoxy | Chlorine’s larger atomic radius vs. sulfonyl-pyrrolidine alters target selectivity . |
| N-(4-fluorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide () | Triazolo-pyridazine | 4-Fluorophenyl | Thio-linked triazolo-pyridazine | Triazole-pyridazine core diversifies binding modes compared to thiazole . |
Key Observations :
- Fluorine at the phenoxy position (vs. methoxy or bromo in analogs) balances electronegativity and metabolic stability .
Key Findings :
- The target compound’s fluorophenoxy-pyrrolidine sulfonyl combination may synergize antimicrobial and anticancer activities observed in simpler derivatives .
- Compared to imidazole or pyridazine analogs, the thiazole core offers a balance of metabolic stability and target specificity .
Challenges :
- Steric hindrance from the pyrrolidine sulfonyl group requires optimized reaction temperatures (e.g., 70°C in DMF) .
- Fluorophenoxy incorporation demands selective protection/deprotection strategies to avoid side reactions .
Biological Activity
The compound 2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Fluorophenoxy Group : The presence of a fluorine atom in the phenoxy group enhances lipophilicity and may improve receptor binding.
- Thiazole Ring : This heterocyclic structure is known for its diverse biological properties, including antimicrobial and anticancer activities.
- Pyrrolidine Sulfonamide : This moiety contributes to the compound's potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on thiazole derivatives have shown that they can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these mechanisms due to its structural analogies.
Table 1: Summary of Anticancer Activities of Similar Compounds
Antimicrobial Activity
The thiazole ring is also associated with antimicrobial properties. Compounds containing this moiety have been shown to exhibit activity against various bacterial strains. The biological activity could be attributed to interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.
Neuropharmacological Effects
Studies involving similar fluorinated compounds have suggested potential neuropharmacological effects, particularly in modulating neurotransmitter systems. For example, certain fluorinated derivatives have been shown to interact with serotonin receptors, which may indicate a similar action for the compound under discussion.
Case Study 1: Anticancer Efficacy
A study investigating a related thiazole compound demonstrated significant inhibition of cancer cell proliferation in vitro. The results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In a series of experiments, a structurally similar pyrrolidine sulfonamide was tested against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-fluorophenoxy)-N-{4-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide with high purity?
Methodological Answer: The synthesis typically involves sequential coupling reactions, starting with the formation of the thiazole core followed by sulfonylation and fluorophenoxy substitution. Key steps include:
- Thiazole ring formation via Hantzsch thiazole synthesis, using α-bromo ketones and thiourea derivatives under reflux in ethanol .
- Sulfonylation of the phenyl group using pyrrolidine-1-sulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts .
- Acetamide coupling via nucleophilic acyl substitution, employing EDCI/HOBt as coupling agents in DMF at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensure >95% purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for fluorophenoxy (δ ~6.8–7.2 ppm for aromatic protons), thiazole (δ ~7.5–8.0 ppm), and pyrrolidine-sulfonyl (δ ~3.1–3.5 ppm for CH₂ groups) .
- HSQC/HMBC : Correlate proton-carbon couplings to verify connectivity, particularly for the acetamide bridge and sulfonyl-thiazole linkage .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of fluorophenoxy group) .
- X-ray crystallography : Resolve bond lengths/angles (e.g., S=O bonds in sulfonyl group: ~1.43 Å; C-F bond: ~1.34 Å) to validate stereoelectronic properties .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural validation?
Methodological Answer:
- Repeat experiments : Confirm NMR sample preparation (e.g., deuterated solvent purity, concentration effects) and crystallography conditions (crystal quality, temperature) .
- DFT calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies arising from dynamic effects (e.g., rotational barriers in the pyrrolidine-sulfonyl group) .
- Variable-temperature NMR : Probe conformational flexibility (e.g., sulfonyl group rotation) that may cause peak broadening or splitting .
Q. What computational strategies are recommended to predict the compound’s mechanism of action and biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs, leveraging the fluorophenoxy group’s hydrophobicity and the sulfonyl group’s hydrogen-bond acceptor capacity .
- MD simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify critical residues in the target’s active site .
- Pharmacophore modeling : Map electrostatic/hydrophobic features of the thiazole and acetamide moieties to prioritize targets in databases like ChEMBL or PubChem .
Q. How should structure-activity relationship (SAR) studies be designed to enhance this compound’s pharmacological profile?
Methodological Answer:
- Core modifications :
- Replace the fluorophenoxy group with chloro-/methoxy-substituted aryl rings to modulate lipophilicity (logP) .
- Substitute pyrrolidine-sulfonyl with piperidine-sulfonyl to alter steric bulk and hydrogen-bonding capacity .
- Bioisosteric replacements :
- Swap the thiazole ring with oxazole or pyridine to evaluate electronic effects on target binding .
- In vitro assays : Test derivatives against panels of kinases or ion channels to correlate structural changes with IC₅₀ shifts .
Q. What experimental approaches are critical for analyzing the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies :
- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 37°C for 24h; monitor degradation by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Oxidative stress : Treat with 3% H₂O₂; use LC-MS to identify oxidation products (e.g., sulfoxide formation) .
- Plasma stability assays : Incubate in human plasma (37°C, 1–24h), precipitate proteins with acetonitrile, and quantify intact compound via UPLC-MS/MS .
Q. How can researchers assess the compound’s selectivity against off-target proteins during preclinical evaluation?
Methodological Answer:
- Kinase profiling : Screen at 1 µM against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (Gini coefficient) .
- CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound, lyse, heat to 37–65°C, and quantify soluble target proteins via Western blot to confirm engagement .
- SPR (Surface Plasmon Resonance) : Immobilize off-target proteins (e.g., serum albumin) on a Biacore chip; measure binding kinetics (ka/kd) to assess nonspecific interactions .
Q. What key structural features of this compound are hypothesized to drive its biological activity?
Methodological Answer:
- Fluorophenoxy group : Enhances membrane permeability via lipophilicity (clogP ~3.5) and participates in π-π stacking with aromatic residues in target proteins .
- Thiazole core : Acts as a hydrogen-bond acceptor and rigidifies the structure to favor bioactive conformations .
- Pyrrolidine-sulfonyl moiety : Engages in hydrogen bonding (sulfonyl oxygen) and fills hydrophobic pockets in enzyme active sites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
